REACTION_CXSMILES
|
[CH:1](=O)[CH:2]([CH3:4])[CH3:3].[CH3:6][O:7][C:8](=[O:12])[CH2:9][C:10]#[N:11].[OH-].[NH4+].C(O)(=O)C>C1(C)C=CC=CC=1>[CH3:6][O:7][C:8](=[O:12])[C:9]([C:10]#[N:11])=[CH:1][CH:2]([CH3:4])[CH3:3] |f:2.3|
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
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COC(CC#N)=O
|
Name
|
|
Quantity
|
3.2 g
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Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to reflux under a Dean-Stark trap for 12 hours
|
Duration
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12 h
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Type
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EXTRACTION
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Details
|
extracted with saturated NaHSO3 (3×100 mL), saturated NaHCO3 (3×100 mL), and 100 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over Na2SO4
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Type
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CUSTOM
|
Details
|
the solvent is evaporated
|
Type
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DISTILLATION
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Details
|
The remaining oil is distilled under high vacuum (0.5 mm Hg, B.P.=115-120° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=CC(C)C)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.8 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |